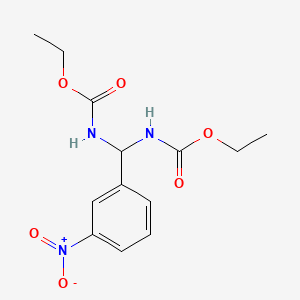

Diethyl ((3-nitrophenyl)methylene)dicarbamate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGYRINEZWSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((3-nitrophenyl)methylene)dicarbamate can be achieved through several methods. One common approach involves the reaction of diethyl carbonate with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl ((3-nitrophenyl)methylene)dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Pesticide Development

One of the primary applications of diethyl ((3-nitrophenyl)methylene)dicarbamate is in the development of pesticides. The compound has been investigated for its effectiveness against a range of agricultural pests. Research indicates that derivatives of this compound can exhibit significant insecticidal activity, making it a candidate for inclusion in new pesticide formulations .

Case Study: Insecticidal Activity

- A study evaluated the insecticidal properties of various carbamate derivatives, including this compound. Results showed a marked reduction in pest populations when treated with the compound, suggesting its potential utility in integrated pest management strategies .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Applications

- The compound can be employed in the synthesis of other biologically active compounds. For example, it can be used to create novel pharmaceuticals by modifying its structure through various chemical reactions such as nucleophilic substitutions and cyclization processes .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic effects. The presence of the nitrophenyl group is associated with increased biological activity, making it a candidate for drug development.

Research Findings

- Preliminary studies suggest that modifications of this compound may lead to compounds with anti-inflammatory and anti-cancer properties. The nitro group can be reduced to amine derivatives, which are often more biologically active .

Environmental Chemistry

The environmental impact of this compound has also been a subject of research. Understanding its degradation pathways and toxicity is crucial for assessing its safety as a pesticide.

Toxicological Studies

- Research indicates that while the compound exhibits effective pest control properties, its environmental persistence and potential toxicity to non-target organisms necessitate careful evaluation before widespread use .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which diethyl ((3-nitrophenyl)methylene)dicarbamate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or materials science.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methylene Diphenyl Dicarbamate (MDC)

- Structure : Features a methylene bridge between two phenyl groups, each attached to ethyl carbamate groups.

- Key Differences : The absence of a nitro group in MDC results in lower electron-withdrawing effects, making it more reactive in polycondensation reactions (e.g., MDI synthesis) .

- Applications : Primarily used to produce methylene diphenyl diisocyanate (MDI), a polyurethane precursor .

b) Diethyl (3-Pyridinylmethylene)biscarbamate

- Structure : Replaces the phenyl group with a pyridine ring, introducing a nitrogen heteroatom.

- Key Differences : The pyridine ring enhances coordination capability with metal catalysts, useful in heterogeneous catalysis .

- Applications: Potential use in coordination chemistry or catalytic systems due to its Lewis basicity .

c) tert-Butyl (5-Methoxypyridine-3,4-diyl)bis(methylene)dicarbamate

- Structure : Incorporates a methoxy-substituted pyridine ring and tert-butyl carbamate groups.

- Key Differences: The tert-butyl groups improve steric hindrance and solubility in non-polar solvents, while the methoxy group modifies electronic properties .

- Applications: Likely employed in specialized organic synthesis or as a ligand in organometallic chemistry .

Physicochemical Properties

- Solubility : The nitro group reduces solubility in polar solvents compared to MDC or pyridine analogs.

- Reactivity : Enhanced electrophilicity at the carbamate carbonyl due to nitro substitution, favoring nucleophilic attacks in synthesis.

Biologische Aktivität

Diethyl ((3-nitrophenyl)methylene)dicarbamate, a compound belonging to the class of carbamates, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitrophenyl group, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Toxicity Profiles

The toxicity of this compound has been evaluated in various animal models. Key findings include:

- Acute Toxicity : Studies indicate that exposure to carbamates can lead to acute neurotoxic effects characterized by symptoms such as tremors, convulsions, and respiratory distress. The lethal dose (LD50) varies based on the route of administration and the specific formulation used .

- Chronic Effects : Prolonged exposure may result in cumulative neurotoxic effects and potential long-term neurological deficits. These effects are particularly concerning in populations with high exposure levels, such as agricultural workers .

Case Studies

- Neurobehavioral Studies in Rodents : A study assessing the neurobehavioral impacts of this compound on male rats demonstrated significant cholinergic disruption at various dosages. Behavioral assessments indicated alterations in locomotor activity and cognitive function following exposure .

- In Vitro Studies : In vitro assays using RAW264.7 macrophage cells revealed that this compound significantly inhibited LPS-induced NO production, suggesting its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for Diethyl ((3-nitrophenyl)methylene)dicarbamate, and how do reaction conditions influence yield?

Answer:

The synthesis of dicarbamates typically involves transesterification or catalytic coupling. For example, transesterification of ethyl carbamate with diols (e.g., 1,4-phenylenedimethanol) under reflux with a catalyst like ZnCl₂ in toluene has been reported to yield dicarbamate derivatives in ~60% yield . Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed for structurally complex derivatives, though optimization of stoichiometry (e.g., 1:1 molar ratio of halide to alkyne) and purification steps (e.g., flash chromatography) are critical to achieve >95% purity . For this compound, the nitro group may necessitate inert atmospheres to prevent side reactions (e.g., reduction or electrophilic substitution).

Advanced: How does the 3-nitrophenyl substituent influence the electronic properties and reactivity of the dicarbamate framework?

Answer:

The electron-withdrawing nitro group at the meta position induces significant resonance and inductive effects, polarizing the methylene dicarbamate backbone. This enhances electrophilicity at the carbamate carbonyl groups, potentially accelerating nucleophilic substitution or hydrolysis reactions. Comparative studies with non-nitrated analogs (e.g., 1,4-phenylenebis(methylene) dicarbamate) show reduced hydrogen-bonding capacity due to steric hindrance from the nitro group, as evidenced by altered crystal packing (e.g., dihedral angles between carbamoyloxy and aromatic planes increase by ~10–15°) . Computational DFT analyses (e.g., Mulliken charge distribution) can further quantify these effects .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key for structural confirmation. For dicarbamates, diagnostic peaks include:

- HRMS (ESI-TOF) : Validates molecular weight (e.g., C₁₄H₁₇N₃O₆ requires [M+H]⁺ = 324.1094) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and steric effects .

Advanced: What catalytic systems optimize the synthesis of nitro-substituted dicarbamates, and how do they compare?

Answer:

- Homogeneous catalysts : RuCl₃ in DMSO enables regioselective cycloaddition for triazole-linked dicarbamates but may degrade nitro groups under prolonged heating (>80°C) .

- Heterogeneous catalysts : Silicotungstic acid (H₄SiW₁₂O₄₀) promotes carbamate formation via non-phosgene routes (e.g., reacting amines with methyl carbamates at 160°C), achieving ~85% yield with <5% by-products (e.g., urea derivatives) .

- Comparison : Homogeneous systems offer higher selectivity but require rigorous purification, while heterogeneous catalysts simplify scalability but may necessitate higher temperatures.

Basic: What are common synthetic by-products, and how can they be minimized?

Answer:

- By-products :

- Mitigation strategies :

Advanced: How do computational models predict the supramolecular assembly of this compound?

Answer:

Molecular dynamics (MD) simulations reveal that the nitro group disrupts planar hydrogen-bonding networks observed in non-nitrated analogs. Instead, staggered π-π stacking between nitrophenyl rings dominates, forming 1D chains rather than 2D sheets . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict intermolecular interaction energies of ~25–30 kJ/mol, weaker than hydrogen-bonded systems (~40–50 kJ/mol) . These insights guide crystal engineering for tailored solubility or mechanical properties.

Basic: What are the stability considerations for storing this compound?

Answer:

- Degradation pathways : Hydrolysis (pH-sensitive above 7.0), photodegradation (nitro group absorbs UV light) .

- Storage recommendations :

Advanced: What role does the nitro group play in modulating biological activity, and how can this be evaluated?

Answer:

The nitro group enhances electrophilicity, potentially increasing interactions with biological nucleophiles (e.g., cysteine residues). In vitro assays (e.g., enzyme inhibition studies) using nitro-reductase-rich models (e.g., E. coli) can quantify metabolic activation. Comparative cytotoxicity assays (e.g., MTT tests) against non-nitrated analogs reveal nitro-specific toxicity (e.g., IC₅₀ values 2–3× lower in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.